molecular formula C14H12ClN3O B2482614 N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide CAS No. 2305492-24-2

N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide

Cat. No.: B2482614
CAS No.: 2305492-24-2
M. Wt: 273.72
InChI Key: UDMBFIGOFJGIKF-UHFFFAOYSA-N
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Description

N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide typically involves the reaction of 3-chloro-4-methylphenylamine with pyrimidine-4-carboxylic acid, followed by the introduction of a prop-2-enamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide can be compared with other pyrimidine derivatives, such as:

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.

    Nilotinib: Used for the treatment of chronic myeloid leukemia. These compounds share a pyrimidine core structure but differ in their substituents and specific biological activities.

Properties

IUPAC Name

N-[6-(3-chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-3-14(19)18-13-7-12(16-8-17-13)10-5-4-9(2)11(15)6-10/h3-8H,1H2,2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBFIGOFJGIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC=N2)NC(=O)C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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